1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate
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Overview
Description
1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate is a chemical compound with the molecular formula C5H16N4O4S. It is a guanidine derivative, which means it contains the functional group with the formula HNC(NH2)2. Guanidine derivatives are known for their high basicity and ability to form strong hydrogen bonds. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate can be achieved through several methods. One common approach involves the reaction of N,N-dimethylaminoethylamine with cyanamide, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is usually purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the guanidine group.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted guanidine derivatives with different functional groups.
Scientific Research Applications
1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Diethylamino)ethyl)guanidine sulfate: Similar structure but with ethyl groups instead of methyl groups.
1-Ethylguanidine sulfate: Contains an ethyl group instead of the dimethylaminoethyl group.
Methylguanidine hydrochloride: A simpler guanidine derivative with a methyl group.
Uniqueness
1-(2-(Dimethylamino)ethyl)guanidine sulfate hydrate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylaminoethyl group enhances its solubility and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
14156-72-0 |
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Molecular Formula |
C5H16N4O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-(carbamimidoylazaniumyl)ethyl-dimethylazanium;sulfate |
InChI |
InChI=1S/C5H14N4.H2O4S/c1-9(2)4-3-8-5(6)7;1-5(2,3)4/h3-4H2,1-2H3,(H4,6,7,8);(H2,1,2,3,4) |
InChI Key |
DAKMFYJSADQMNI-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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